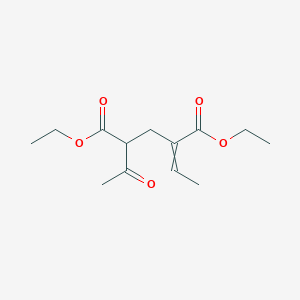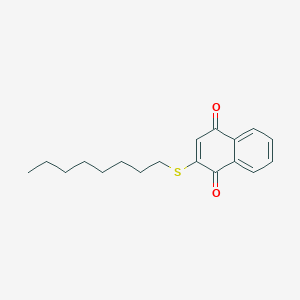
Diethyl 2-acetyl-4-ethylidenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetyl-4-ethylidenepentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetyl-4-ethylidenepentanedioate typically involves the reaction of diethyl malonate with acetylacetone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-4-ethylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 2-carboxy-4-ethylidenepentanedioate, while reduction could produce diethyl 2-hydroxy-4-ethylidenepentanedioate.
Scientific Research Applications
Diethyl 2-acetyl-4-ethylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-4-ethylidenepentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester and ketone groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Acetylacetone: A diketone that can undergo similar condensation reactions.
Ethyl acetoacetate: Another ester with a ketone group, used in similar synthetic applications.
Uniqueness
Diethyl 2-acetyl-4-ethylidenepentanedioate is unique due to its combination of ester and ketone functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple points of reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88039-55-8 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
diethyl 2-acetyl-4-ethylidenepentanedioate |
InChI |
InChI=1S/C13H20O5/c1-5-10(12(15)17-6-2)8-11(9(4)14)13(16)18-7-3/h5,11H,6-8H2,1-4H3 |
InChI Key |
QLGYCWQVYXRSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)


![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)

![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)


![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)

